Cas no 1398504-11-4 (tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate)
![tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1398504-11-4x500.png)
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 4-((OXAZOL-2-YLMETHYL)AMINO)PIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate
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- インチ: 1S/C14H23N3O3/c1-14(2,3)20-13(18)17-7-4-11(5-8-17)16-10-12-15-6-9-19-12/h6,9,11,16H,4-5,7-8,10H2,1-3H3
- InChIKey: VKZBNLYJFNCQDO-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(NCC2=NC=CO2)CC1
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0081-5G |
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate |
1398504-11-4 | 95% | 5g |
¥ 16,849.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0081-250MG |
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate |
1398504-11-4 | 95% | 250MG |
¥ 2,250.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0081-500MG |
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate |
1398504-11-4 | 95% | 500MG |
¥ 3,748.00 | 2023-04-06 | |
Ambeed | A360265-1g |
tert-Butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate |
1398504-11-4 | 98% | 1g |
$975.0 | 2024-04-24 | |
Chemenu | CM502123-1g |
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate |
1398504-11-4 | 98% | 1g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0081-100MG |
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate |
1398504-11-4 | 95% | 100MG |
¥ 1,405.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0081-1G |
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate |
1398504-11-4 | 95% | 1g |
¥ 5,616.00 | 2023-04-06 |
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate (CAS No. 1398504-11-4)
Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate, with the CAS number 1398504-11-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and exploration. The structural features of this molecule, particularly its tert-butyl substituent and the presence of an oxazol moiety, contribute to its unique chemical properties and potential therapeutic applications.
The piperidine core in the molecular structure of Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate is a key pharmacophore that is frequently encountered in medicinal chemistry. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes. The introduction of the tert-butyl group enhances the lipophilicity of the molecule, which can improve its solubility and bioavailability. Additionally, the presence of the 1,3-oxazol ring adds another layer of complexity to its interactions with biological systems.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target neurological disorders. Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate has emerged as a compound of interest in this area due to its potential ability to interact with neurotransmitter systems. Studies have indicated that this molecule may exhibit properties that are relevant to the treatment of conditions such as depression, anxiety, and cognitive disorders. The precise mechanism of action remains an area of active investigation, but preliminary findings suggest that it may influence the activity of key neurotransmitter receptors.
The synthesis of Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the piperidine ring, followed by the introduction of the oxazol moiety and the tert-butyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve the desired transformations efficiently. The final product is then subjected to rigorous analytical testing to confirm its identity and purity.
The pharmacological profile of Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate has been evaluated through both in vitro and in vivo studies. These investigations have provided valuable insights into its potential therapeutic applications. For instance, preclinical studies have demonstrated that this compound may possess anxiolytic and antidepressant effects by modulating serotonin receptor activity. The interaction between the oxazol ring and specific binding sites on these receptors appears to be crucial for its pharmacological effects.
The development of novel drug candidates often involves a multidisciplinary approach that integrates expertise from various fields such as organic chemistry, pharmacology, and biochemistry. Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate exemplifies this collaborative effort, as it represents a compound that has been designed with both structural diversity and functional specificity in mind. The ongoing research into this molecule highlights the importance of innovative chemical synthesis and thorough biological evaluation in the quest for new therapeutic agents.
The future prospects for Tert-butyl 4-{[(1,3-oxazol-2-yl)methyl]amino}piperidine-1-carboxylate are promising, given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and to assess its safety profile in clinical settings. However, the initial findings suggest that this compound may serve as a valuable scaffold for developing new drugs targeting neurological disorders. As research continues to advance, it is likely that additional applications for this molecule will be discovered.
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